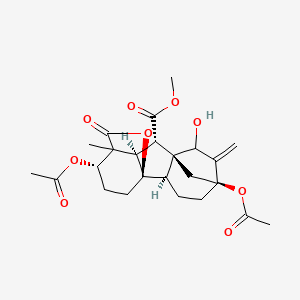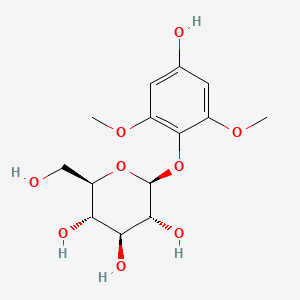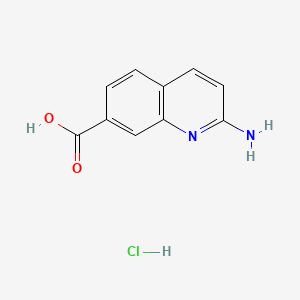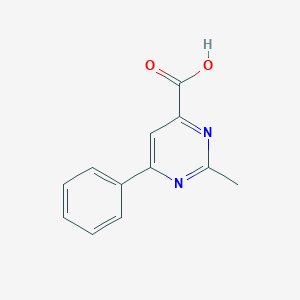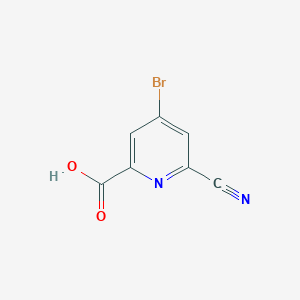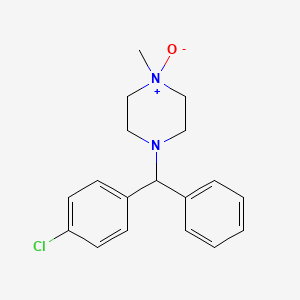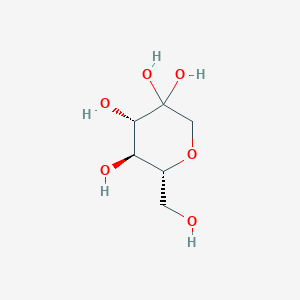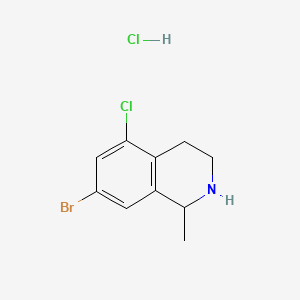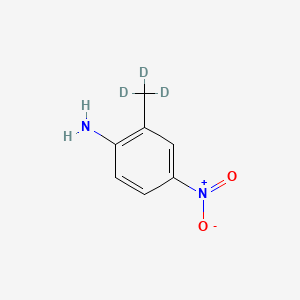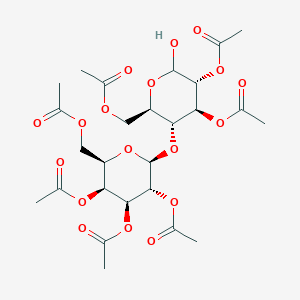
Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” is a complex carbohydrate structure. It is a type of glycan, specifically a galactosylated N-acetylglucosamine derivative. Glycans are essential components of many biological processes, including cell-cell communication, immune response, and protein folding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” involves the enzymatic transfer of galactose from a UDP-galactose molecule to an N-acetylglucosamine acceptor. This reaction is catalyzed by the enzyme β1,4-galactosyltransferase in the presence of a manganese ion (Mn²⁺) . The reaction conditions typically require a buffered solution at a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and enzyme specificity.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules.
作用機序
The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” exerts its effects involves its interaction with specific enzymes and receptors. The β1,4-galactosyltransferase enzyme catalyzes the transfer of galactose to the N-acetylglucosamine acceptor, forming a β1-4 glycosidic linkage . This linkage is recognized by various proteins and receptors, facilitating cell-cell communication and other biological processes.
類似化合物との比較
Similar Compounds
LacNAc (Galβ1-4GlcNAc): A simpler disaccharide with a similar β1-4 glycosidic linkage.
Lactose (Galβ1-4Glc): A disaccharide found in milk with a β1-4 glycosidic linkage between galactose and glucose.
Uniqueness
“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” is unique due to its multiple acetylation sites, which can influence its biological activity and interactions with other molecules. This complexity makes it a valuable compound for studying glycosylation and its effects on biological processes.
特性
分子式 |
C26H36O18 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-4,5-diacetyloxy-6-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1 |
InChIキー |
QBBPOGFLHMTZQB-KQGMPROSSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


